2-Phenoxynicotinamide 2-Phenoxynicotinamide
Brand Name: Vulcanchem
CAS No.: 111950-69-7
VCID: VC20874233
InChI: InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15)
SMILES: C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

2-Phenoxynicotinamide

CAS No.: 111950-69-7

Cat. No.: VC20874233

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxynicotinamide - 111950-69-7

Specification

CAS No. 111950-69-7
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 2-phenoxypyridine-3-carboxamide
Standard InChI InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15)
Standard InChI Key FTBCRRFSFTVINJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Phenoxynicotinamide features a pyridine ring with a carboxamide group (derived from nicotinamide) and a phenoxy group attached at the 2-position. The nicotinamide portion resembles pyridine-3-carboxamide, which has the molecular formula C6H6N2O . The addition of a phenoxy group (C6H5O-) at the 2-position creates the full 2-Phenoxynicotinamide structure.

Physical and Chemical Properties

While the search results don't provide comprehensive physical and chemical properties specifically for 2-Phenoxynicotinamide, we can reference properties of the parent compound nicotinamide as a basis for understanding:

Table 1: Properties of Nicotinamide (for Comparative Reference)

PropertyValue
Molecular FormulaC6H6N2O
Melting Point128-131 °C
AppearanceWhite crystalline powder
Solubility in Water691 g/l
pH (10% aqueous solution)6.5-7.5
Density1.40
LogP-0.38 at 21°C

Data derived from reference

The addition of a phenoxy group to create 2-Phenoxynicotinamide would significantly modify these properties, particularly increasing the molecular weight and lipophilicity. This structural modification would likely decrease water solubility compared to nicotinamide while potentially enhancing membrane permeability, factors important for pharmacokinetic behavior.

Synthesis and Preparation Methods

Synthetic Approaches

  • An activated amide coupling reaction between an aminoheterocycle and the appropriate 2-phenoxyacetic acid .

  • A nucleophilic substitution reaction between a 2-chloroacetamide and the relevant phenoxide .

These general approaches would need to be optimized for the specific synthesis of 2-Phenoxynicotinamide, with appropriate modifications to account for the nicotinamide structure.

Structure Optimization

For the broader class of 2-phenoxy-nicotinamides, extensive structure-activity relationship studies have been conducted, supported by homology modeling and molecular docking techniques . These approaches have guided the synthesis of compounds with optimized properties, including enhanced receptor binding affinity and improved metabolic stability.

Biological Activity and Mechanism of Action

GPBAR1 Receptor Agonism

The primary biological activity of 2-phenoxy-nicotinamides, including 2-Phenoxynicotinamide, is their function as agonists of the GPBAR1 receptor . This G protein-coupled bile acid receptor is expressed in various tissues and plays crucial roles in:

  • Energy metabolism regulation

  • Glucose homeostasis

  • Inflammatory response modulation

  • Bile acid signaling pathways

As a GPBAR1 agonist, 2-Phenoxynicotinamide activates this receptor, triggering downstream signaling cascades that mediate its metabolic effects .

Structure-Activity Relationships

Extensive research has been conducted on the structure-activity relationships of 2-phenoxy-nicotinamides to understand how structural modifications affect their activity at the GPBAR1 receptor . These studies have led to the identification of optimized GPBAR1 agonists with:

  • Enhanced potency against both human and mouse receptors

  • Favorable physicochemical properties for drug development

  • Good metabolic stability to ensure appropriate pharmacokinetics

The specific binding orientation and interactions of 2-Phenoxynicotinamide with the GPBAR1 receptor would determine its efficacy and selectivity as an agonist.

Therapeutic Applications

Based on its activity as a GPBAR1 agonist, 2-Phenoxynicotinamide has potential therapeutic applications in several metabolic disorders:

Obesity Management

GPBAR1 activation has been associated with beneficial effects on energy metabolism that may help combat obesity:

  • Increased energy expenditure in brown adipose tissue and muscle

  • Enhanced thermogenesis through metabolic activation

  • Potential weight reduction effects through altered energy balance

These mechanisms suggest that 2-Phenoxynicotinamide could potentially serve as a therapeutic agent for obesity management.

Type 2 Diabetes Treatment

The activation of GPBAR1 receptors by compounds like 2-Phenoxynicotinamide can improve glucose metabolism through several mechanisms:

  • Enhanced insulin sensitivity in peripheral tissues

  • Improved glucose tolerance through multiple pathways

  • Regulation of glucagon-like peptide-1 (GLP-1) secretion

These effects make 2-Phenoxynicotinamide a candidate for type 2 diabetes treatment, potentially addressing the core pathophysiology of the disease.

Metabolic Syndrome

Metabolic syndrome encompasses a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension. The multi-faceted effects of GPBAR1 agonists on metabolism make 2-Phenoxynicotinamide potentially valuable in addressing this complex syndrome . By targeting a receptor involved in multiple metabolic pathways, this compound may provide a more comprehensive approach to treating the various components of metabolic syndrome.

Pharmacokinetic Properties

Optimized 2-phenoxy-nicotinamides have been developed with good metabolic stability , suggesting favorable pharmacokinetic properties. This metabolic stability is crucial for maintaining effective concentrations of the active compound in the body over time.

The chemical structure of 2-Phenoxynicotinamide, containing both a nicotinamide moiety and a phenoxy group, would influence its pharmacokinetic profile through effects on:

  • Absorption characteristics from the gastrointestinal tract

  • Distribution patterns in various tissues

  • Metabolic pathways involving phase I and II enzymes

  • Elimination routes through renal and hepatic mechanisms

Favorable physicochemical properties reported for optimized 2-phenoxy-nicotinamides suggest that compounds in this class may have been designed to achieve appropriate drug-like characteristics.

Research Status and Development

Research on 2-phenoxy-nicotinamides has progressed through several important stages:

  • Initial identification as GPBAR1 receptor agonists

  • Comprehensive structure-activity relationship studies

  • Optimization of potency, selectivity, and pharmacokinetic properties

These compounds have been identified as potential therapeutic agents for metabolic disorders, with optimization efforts focused on developing candidates with both potency against the target receptor and appropriate drug-like properties.

Table 2: Key Research Findings for 2-Phenoxy-nicotinamides

Research AspectFinding
Target ReceptorGPBAR1 (TGR5)
Biological ActivityPotent receptor agonism
OptimizationEnhanced potency against human and mouse receptors
Physicochemical PropertiesFavorable for drug development
Metabolic PropertiesGood stability
Therapeutic PotentialObesity, type 2 diabetes, metabolic syndrome

Data synthesized from reference

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